(5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride

Catalog No.
S520032
CAS No.
1788894-06-3
M.F
C11H14Cl2N2O2
M. Wt
277.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyr...

CAS Number

1788894-06-3

Product Name

(5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride

IUPAC Name

[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(5-chlorofuran-2-yl)methanone;hydrochloride

Molecular Formula

C11H14Cl2N2O2

Molecular Weight

277.14 g/mol

InChI

InChI=1S/C11H13ClN2O2.ClH/c12-10-2-1-9(16-10)11(15)14-5-7-3-13-4-8(7)6-14;/h1-2,7-8,13H,3-6H2;1H/t7-,8+;

InChI Key

SQQDKOJWFGSPEW-KVZVIFLMSA-N

SMILES

C1C2CN(CC2CN1)C(=O)C3=CC=C(O3)Cl.Cl

solubility

Soluble in DMSO

Synonyms

AZD-1446 HCl, AZD1446 HCl, TC6683 HCl

Canonical SMILES

C1C2CN(CC2CN1)C(=O)C3=CC=C(O3)Cl.Cl

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2CN1)C(=O)C3=CC=C(O3)Cl.Cl

The exact mass of the compound (5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride is 276.0432 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound (5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride is a complex organic molecule characterized by its unique structural features, which include a furan ring and a hexahydropyrrolo ring system. The presence of the chloro substituent and the methanone functional group further enhance its chemical diversity. This compound may have potential applications in medicinal chemistry due to its structural characteristics that could interact with biological targets.

In biological systems, the reactions involving this compound may include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Formation of Carbon-Carbon Bonds: The methanone moiety can participate in reactions such as aldol condensation or Michael addition, facilitating the formation of larger molecular frameworks.
  • Redox Reactions: Depending on the substituents and conditions, the compound may also be involved in oxidation-reduction processes, which are critical in metabolic pathways

    The biological activity of (5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride can be predicted using computational methods. The PASS (Prediction of Activity Spectra for Substances) software can assess its potential pharmacological effects based on its structural features. Such predictions indicate possible activities against various biological targets, including enzymes and receptors involved in disease processes .

    Potential Activities

    • Antimicrobial
    • Anticancer
    • Anti-inflammatory

The synthesis of this compound can be achieved through several methods:

  • Furan Derivative Synthesis: Starting from commercially available furan derivatives, chlorination can be performed to introduce the chloro substituent.
  • Pyrrolidine Formation: The hexahydropyrrolo ring can be synthesized through cyclization reactions involving suitable precursors, possibly using catalytic hydrogenation methods.
  • Coupling Reactions: Finally, coupling reactions between the furan and pyrrolidine derivatives can yield the target compound, followed by hydrolysis to form the hydrochloride salt .

Due to its unique structure, this compound may find applications in various fields:

  • Pharmaceuticals: As a potential drug candidate for treating infections or cancers.
  • Agricultural Chemicals: As a pesticide or herbicide due to its biological activity against pests.
  • Material Science: In the development of new materials with specific properties derived from its chemical structure.

Interaction studies involving this compound could focus on:

  • Protein Binding Affinity: Investigating how well it binds to specific proteins or enzymes.
  • Metabolic Pathways: Understanding how it is metabolized within biological systems and identifying any active metabolites.
  • Toxicity Assessments: Evaluating any adverse effects or toxicological profiles associated with this compound .

Several compounds share structural similarities with (5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride, including:

Compound NameStructural FeaturesUnique Properties
5-ChlorofuranContains furan ringPotentially less complex than target compound
HexahydropyrroloSimilar ring systemMay lack additional functional groups
Methanone derivativesContains ketone functionalityVaries in substituents affecting reactivity

Uniqueness

The unique combination of a chloro-substituted furan and a hexahydropyrrolo structure sets this compound apart from others. Its potential for diverse chemical reactivity and biological activity makes it a candidate for further research in medicinal chemistry and pharmacology.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

276.0432331 g/mol

Monoisotopic Mass

276.0432331 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ANR9OP1V17

Dates

Last modified: 02-18-2024
1: Buoli M, Serati M, Cahn W. Alternative pharmacological strategies for adult ADHD treatment: a systematic review. Expert Rev Neurother. 2016;16(2):131-44. doi: 10.1586/14737175.2016.1135735. Epub 2016 Jan 14. Review. PubMed PMID: 26693882.
2: Mazurov AA, Miao L, Bhatti BS, Strachan JP, Akireddy S, Murthy S, Kombo D, Xiao YD, Hammond P, Zhang J, Hauser TA, Jordan KG, Miller CH, Speake JD, Gatto GJ, Yohannes D. Discovery of 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane (TC-6683, AZD1446), a novel highly selective α4β2 nicotinic acetylcholine receptor agonist for the treatment of cognitive disorders. J Med Chem. 2012 Nov 8;55(21):9181-94. doi: 10.1021/jm3006542. Epub 2012 Jul 27. PubMed PMID: 22793665.

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